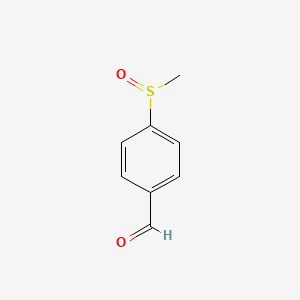

对-(甲基亚磺酰基)苯甲醛

描述

P-(Methylsulphinyl)benzaldehyde is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality p-(Methylsulphinyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-(Methylsulphinyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌应用

与对-(甲基亚磺酰基)苯甲醛在结构上相似的对-伞花烃以其抗菌特性而闻名,它是传统医学中使用的植物提取物和精油的主要成分。由于其在对抗传染病(特别是在抗菌素耐药性增加的情况下)的潜力,它正在被探索用于生物医学应用,包括功能化生物材料和纳米材料。然而,需要更多的研究来确认其在人体保健应用中的体内功效和安全性 (Marchese et al., 2017)。

毒性和环境影响

研究已经检查了各种化合物的生态风险和毒理学方面,包括与对-(甲基亚磺酰基)苯甲醛在结构上相关的化合物。例如,作为防晒霜产品中常见成分的二苯甲酮-3,因其环境持久性和潜在的生物蓄积性而引起担忧,对水生生态系统造成影响。这突出了了解广泛用于消费品中的化学化合物对环境和健康的影响的重要性 (Kim & Choi, 2014)。

解毒和结合能力

双歧杆菌和乳酸菌 (LAB) 已显示出通过物理结合解毒食品中的致癌污染物方面的前景。这种方法,特别是对于多环芳烃 B[a]p,表明这些细菌可以有效地从食品系统中去除此类污染物,表明如果对-(甲基亚磺酰基)苯甲醛的结合能力相似,则其具有潜在的应用 (Shoukat, 2020)。

药物递送和药代动力学

为治疗剂(包括小有机化合物、纳米颗粒、肽和 siRNA)开发合适的递送系统对于有效治疗心血管和其他疾病至关重要。Geldenhuys 等人(2017 年)的综述讨论了各种递送选择,强调了在考虑心血管系统时理解药理学的重要性。这表明研究对-(甲基亚磺酰基)苯甲醛的递送机制和药代动力学特性对于其在医学应用中的潜在用途可能很有价值 (Geldenhuys et al., 2017)。

安全和危害

作用机制

Target of Action

It’s worth noting that many sulfonyl compounds interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Sulfonyl compounds often act by binding to their target proteins, thereby modulating their activity .

Biochemical Pathways

One study suggests that benzaldehyde, a structurally similar compound, is synthesized via the β-oxidative pathway in peroxisomes .

Pharmacokinetics

Sulfonyl compounds generally have good bioavailability due to their ability to form hydrogen bonds .

Result of Action

Sulfonyl compounds can have various effects depending on their specific targets .

生化分析

Biochemical Properties

It is known that benzaldehyde, a related compound, is synthesized via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme

Cellular Effects

Benzaldehyde has been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzaldehyde exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-methylsulfinylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJSGBXNOJOCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958836 | |

| Record name | 4-(Methanesulfinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37794-15-3 | |

| Record name | 4-(Methylsulfinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37794-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Methylsulphinyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methanesulfinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(methylsulphinyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)